
LED209
Übersicht
Beschreibung
LED209 ist ein potenter und oral wirksamer niedermolekularer Inhibitor des bakteriellen Rezeptors QseC. Es ist ein Prodrug mit hoher Selektivität für QseC, das die Bindung von Signalmolekülen an QseC hemmt und so eine antibakterielle Aktivität zeigt . This compound hat ein erhebliches Potenzial gezeigt, die Biofilmbildung und die Vermehrung verschiedener Bakterienstämme zu reduzieren .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von LED209 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktionen zur Bildung des Endprodukts. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht vollständig öffentlich zugänglich gemacht. Es ist bekannt, dass die Synthese die Verwendung spezifischer Reagenzien und Katalysatoren beinhaltet, um die gewünschte chemische Struktur zu erreichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt strengen Protokollen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Verfahren umfasst die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie, um das Endprodukt mit hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Arten von Reaktionen: LED209 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von this compound modifizieren.
Substitution: this compound kann Substitutionsreaktionen unterliegen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Reagenzien wie Halogene oder Nukleophile unter geeigneten Bedingungen.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation oxidierte Derivate liefern, während Substitutionsreaktionen verschiedene substituierte Analoga von this compound produzieren können .
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
- Antivirulence Strategy : LED209 has been demonstrated to effectively reduce virulence traits in various pathogens, including Escherichia coli, Salmonella enterica, and Francisella tularensis. In vitro studies have shown that treatment with this compound results in a marked decrease in virulence-associated behaviors such as motility and biofilm formation .
- In Vivo Efficacy : Research involving murine models has indicated that this compound can significantly protect against infections caused by S. enterica and F. tularensis. In these studies, this compound administration led to lower mortality rates compared to untreated controls, highlighting its potential as both a therapeutic and prophylactic agent .
- Broad-Spectrum Activity : this compound exhibits broad-spectrum antivirulence activity against multiple Gram-negative pathogens, including multidrug-resistant strains such as Klebsiella pneumoniae and Pseudomonas aeruginosa. This characteristic makes it a valuable candidate for addressing the growing concern of antibiotic resistance in clinical settings .
Case Study 1: Protection Against Vibrio parahaemolyticus
A study investigated the effects of this compound on Vibrio parahaemolyticus AHPND strain (Vp AHPND 123). The results showed that treatment with this compound significantly reduced swimming motility and biofilm formation. Importantly, shrimp challenged with Vp AHPND 123 treated with this compound exhibited survival rates of 40% to 47%, compared to only 8% survival in untreated controls .
Treatment Concentration | Survival Rate (%) |
---|---|
Control (untreated) | 8 |
50 nM this compound | 40 |
100 nM this compound | 47 |
Case Study 2: Murine Infection Models
In murine models infected with S. enterica, administration of this compound resulted in significantly lower mortality rates compared to untreated groups. The study demonstrated that this compound could serve both as a treatment for existing infections and as a preventive measure against future infections.
Treatment Group | Mortality Rate (%) |
---|---|
Control (untreated) | High |
This compound treated | Low |
Pharmacokinetics and Toxicity
This compound has favorable pharmacokinetic properties and does not exhibit toxicity in vitro or in rodent models. This safety profile is crucial for its development as a therapeutic agent, particularly given the increasing prevalence of antibiotic-resistant infections .
Wirkmechanismus
LED209 acts as a prodrug that selectively inhibits the bacterial receptor QseC. It prevents the binding of signaling molecules such as norepinephrine and epinephrine to QseC, thereby inhibiting the QseC-mediated activation of virulence gene expression. This mechanism impedes the virulence of several Gram-negative pathogens without affecting their growth, which is a desirable feature to prevent drug resistance .
Vergleich Mit ähnlichen Verbindungen
LED209 ist einzigartig in seiner hohen Selektivität für QseC und seiner Fähigkeit, die Virulenz zu hemmen, ohne das Bakterienwachstum zu beeinflussen. Ähnliche Verbindungen umfassen:
QseC-Inhibitoren: Andere niedermolekulare Inhibitoren, die auf QseC abzielen, obwohl sie sich in Selektivität und Potenz unterscheiden können.
Antibakterielle Mittel: Verbindungen wie Antibiotika, die das Bakterienwachstum angreifen, aber zur Resistenzentwicklung führen können.
This compound sticht durch seinen spezifischen Wirkmechanismus und sein Potenzial zur Reduzierung des Risikos der Resistenzentwicklung hervor .
Biologische Aktivität
LED209 is a small molecule identified as a potent inhibitor of the QseC sensor kinase, which plays a crucial role in the virulence of various Gram-negative bacterial pathogens. This compound has garnered attention due to its unique mechanism of action and potential as an antivirulence agent, offering a novel approach to combat bacterial infections without promoting resistance.
This compound functions primarily by acting as a prodrug. Upon entering bacterial cells, it releases an active warhead that allosterically modifies QseC, thereby impairing its function. This inhibition prevents the autophosphorylation of QseC, which is essential for the activation of virulence gene expression in response to host signaling molecules such as epinephrine and norepinephrine .
Key Features of this compound:
- Prodrug Nature : this compound is converted within bacterial cells to release the active component, isothiocyanate OM188, which interacts with QseC.
- Selectivity : It exhibits high selectivity for QseC, minimizing effects on other cellular processes and reducing the likelihood of resistance development .
- Non-toxic : this compound does not inhibit bacterial growth directly, which may lead to less evolutionary pressure for resistance compared to traditional antibiotics .
In Vitro Studies
This compound has demonstrated significant efficacy in vitro against multiple pathogenic strains:
- EHEC (Enterohemorrhagic Escherichia coli) : Treatment with this compound resulted in a marked reduction in virulence traits, including the inhibition of protein secretion necessary for pathogenicity .
- Salmonella enterica : The compound significantly decreased the expression of virulence genes and reduced bacterial survival in host tissues during infection models .
- Pseudomonas aeruginosa and Klebsiella pneumoniae : this compound inhibited biofilm formation in multidrug-resistant clinical isolates, showcasing its potential for treating infections caused by these pathogens .
In Vivo Studies
The effectiveness of this compound has also been validated through various animal models:
- Murine Models : In studies involving mice infected with F. tularensis or S. Typhimurium, this compound administration resulted in significantly improved survival rates. For example, 80% of mice treated with this compound survived 9 days post-infection compared to only 10% survival in untreated controls .
- Survival Rates : A single oral dose of this compound administered post-infection was shown to provide substantial protection against lethal doses of pathogens, demonstrating its potential as both a therapeutic and prophylactic agent .
Structure-Activity Relationship (SAR)
Extensive SAR studies have indicated that minor modifications to the structure of this compound can significantly impact its biological activity. The compound can be divided into four major regions, with specific alterations leading to variations in potency and selectivity against QseC .
Modification | Effect on Activity |
---|---|
Alteration of aniline group | Abolished bioactivity |
Changes to warhead structure | Altered binding affinity |
Case Studies
-
EHEC Infection Model :
- In vitro application of this compound abolished AE lesion formation on epithelial cells at concentrations as low as 5 pM.
- Mice infected with EHEC showed a significant reduction in bacterial load when treated with this compound, correlating with decreased virulence factor expression.
-
Salmonella Typhimurium Study :
- Administration of this compound led to a tenfold reduction in colony-forming units recovered from infected murine spleens and livers.
- The compound inhibited the expression of the sifA gene, critical for systemic disease development.
Eigenschaften
IUPAC Name |
1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1-14,22H,(H2,20,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDRSTUKPCLQLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392338 | |
Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245342-14-7 | |
Record name | LED-209 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0245342147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-phenyl-3-[4-(phenylsulfamoyl)phenyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20392338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LED-209 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V62AG9LR2G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.